molecular formula C7H9N3O2 B13677600 5-Methoxynicotinohydrazide

5-Methoxynicotinohydrazide

Cat. No.: B13677600
M. Wt: 167.17 g/mol
InChI Key: XCVXJIVZDYBHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxynicotinohydrazide is an organic compound with the molecular formula C₇H₉N₃O₂ It is a derivative of nicotinic acid and features a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxynicotinohydrazide typically involves the reaction of 5-methoxynicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Materials: 5-methoxynicotinic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or methanol.

    Procedure: The 5-methoxynicotinic acid is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.

    Isolation: The product is isolated by cooling the reaction mixture, filtering off any precipitate, and recrystallizing from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxynicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The methoxy group and the hydrazide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Methoxynicotinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxynicotinohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall properties and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyquinoline: Another methoxy-substituted compound with potential biological activities.

    Nicotinohydrazide: Lacks the methoxy group but shares the hydrazide moiety.

    5-Methoxysalicylic Acid: Contains a methoxy group and is used in various chemical applications.

Uniqueness

5-Methoxynicotinohydrazide is unique due to the presence of both the methoxy group and the hydrazide moiety, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-methoxypyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O2/c1-12-6-2-5(3-9-4-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)

InChI Key

XCVXJIVZDYBHGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.